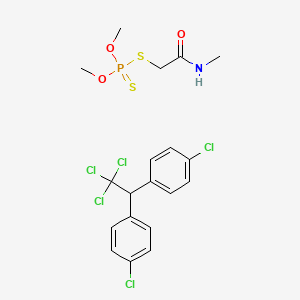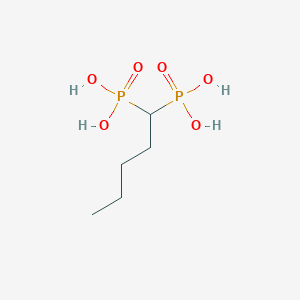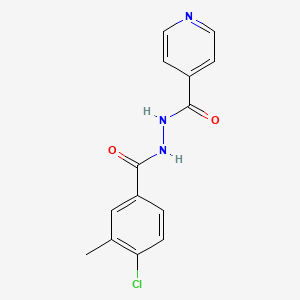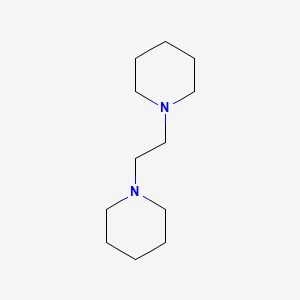
1,2-ジピペリジノエタン
概要
説明
1,2-Dipiperidinoethane, also known as 1,1′-(1,2-Ethanediyl)bispiperidine, is an organic compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It is a heterocyclic compound featuring two piperidine rings connected by an ethane bridge
科学的研究の応用
1,2-Dipiperidinoethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Target of Action
1,2-Dipiperidinoethane (DPE) primarily targets acetylcholinesterase (AChE) and acts as a muscarinic antagonist . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and muscarinic receptors are a type of acetylcholine receptor.
Mode of Action
DPE inhibits the action of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the muscarinic receptors. Dpe also acts as a muscarinic antagonist, blocking the action of acetylcholine at these receptors . This dual action negates most of the toxic effects of the compound .
Result of Action
The administration of DPE has been reported to produce seizures and lesions in the central nervous system . It has been observed to cause symmetrical necrosis in the pyriform cortex, amygdala, and other areas of gray matter in rats, mice, and gerbils . The necrosis was detectable in 10 hours and fully developed in 24 hours .
Action Environment
It is known that exposure to moist air or water can affect the stability of many chemical compounds
生化学分析
Biochemical Properties
1,2-Dipiperidinoethane plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, 1,2-Dipiperidinoethane can increase acetylcholine levels, leading to prolonged neurotransmitter activity . Additionally, 1,2-Dipiperidinoethane interacts with muscarinic receptors, acting as an antagonist and modulating cholinergic signaling pathways .
Cellular Effects
The effects of 1,2-Dipiperidinoethane on cells are profound. It has been shown to induce seizures and cause central nervous system (CNS) lesions in animal models . These effects are attributed to its dual action as an acetylcholinesterase inhibitor and muscarinic antagonist. By disrupting normal cholinergic signaling, 1,2-Dipiperidinoethane can alter cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function includes changes in calcium homeostasis and neurotransmitter release, which can lead to excitotoxicity and neuronal damage .
Molecular Mechanism
At the molecular level, 1,2-Dipiperidinoethane exerts its effects through specific binding interactions with acetylcholinesterase and muscarinic receptors. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged activation of cholinergic receptors. Additionally, as a muscarinic antagonist, 1,2-Dipiperidinoethane binds to muscarinic receptors, blocking their activation by acetylcholine and modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dipiperidinoethane can change over time. Studies have shown that single doses of this compound can produce symmetrical necrosis in specific brain regions within 10 hours, with full development of lesions observed in 24 hours . The stability and degradation of 1,2-Dipiperidinoethane in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Understanding these temporal dynamics is essential for assessing the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of 1,2-Dipiperidinoethane vary with different dosages in animal models. At lower doses, it can act as a mild acetylcholinesterase inhibitor, leading to increased acetylcholine levels and enhanced cholinergic signaling . At higher doses, the compound’s dual action as an acetylcholinesterase inhibitor and muscarinic antagonist can result in severe neurotoxicity, including seizures and CNS lesions . These threshold effects highlight the importance of careful dosage considerations in experimental and therapeutic applications.
Metabolic Pathways
1,2-Dipiperidinoethane is involved in metabolic pathways that include phase I and phase II reactions. Phase I reactions, such as oxidation and reduction, are catalyzed by enzymes like cytochrome P450 . These reactions modify the compound to increase its water solubility and facilitate its excretion. Phase II reactions, including glucuronidation and sulfation, further enhance the compound’s solubility and promote its elimination from the body . The interactions of 1,2-Dipiperidinoethane with these metabolic enzymes are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 1,2-Dipiperidinoethane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the brain, are influenced by its chemical properties and interactions with cellular components. Understanding these transport and distribution dynamics is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,2-Dipiperidinoethane plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with acetylcholinesterase and muscarinic receptors may involve localization to synaptic vesicles and neuronal membranes. These subcellular interactions are essential for understanding the precise mechanisms by which 1,2-Dipiperidinoethane exerts its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dipiperidinoethane can be synthesized through the reaction of piperidine with ethylene dichloride under basic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 1,2-Dipiperidinoethane may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1,2-Dipiperidinoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 1,2-Dipiperidinoethane.
Reduction: Reduced forms of the compound, such as piperidinoethane.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
1,2-Dipyrrolidinoethane: Similar structure but with pyrrolidine rings instead of piperidine.
1,2-Dimorpholinoethane: Contains morpholine rings, differing in ring size and oxygen atom presence.
1,2-Diazepanoethane: Features diazepane rings, offering different chemical properties.
Uniqueness: 1,2-Dipiperidinoethane is unique due to its dual piperidine rings, which confer specific chemical reactivity and biological activity. Its ability to act as both an acetylcholinesterase inhibitor and muscarinic antagonist sets it apart from other similar compounds .
特性
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQPNRUQXPLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062067 | |
| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-04-3 | |
| Record name | 1,2-Dipiperidinoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipiperidinoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dipiperidinylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-ethylenedipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-Ethylenedipiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3M2M6CQR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)

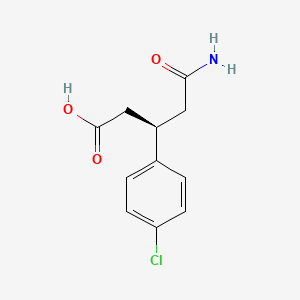

![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)
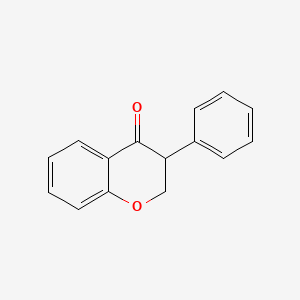
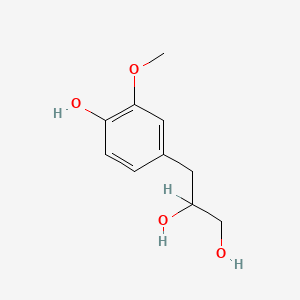
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)

